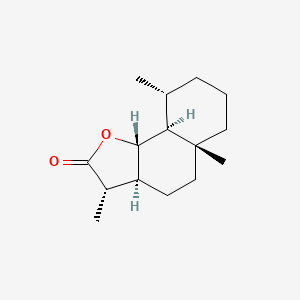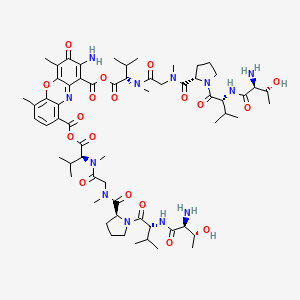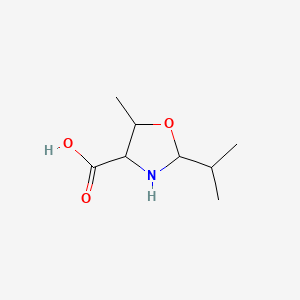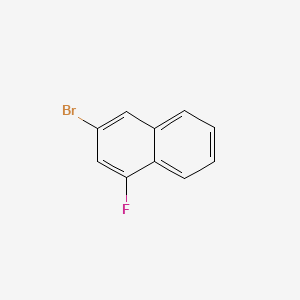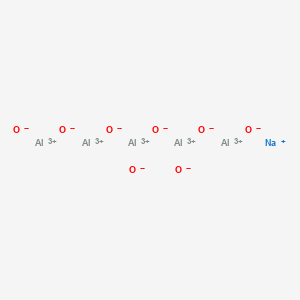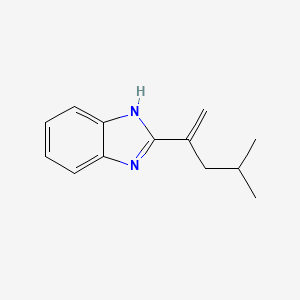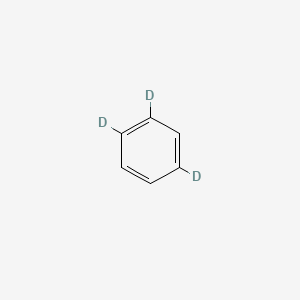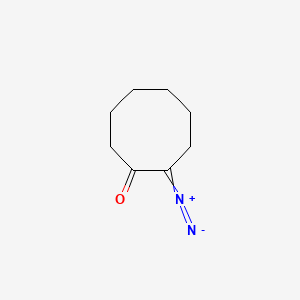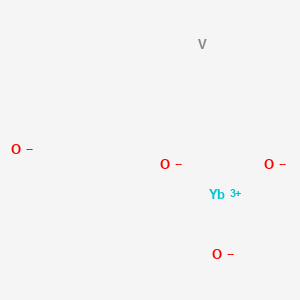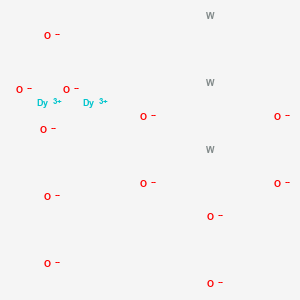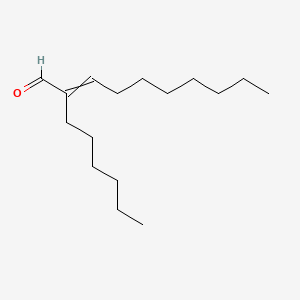
CID 57347208
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 57347208, also known as CID755673, is a small molecule inhibitor of protein kinase D (PKD). This compound has garnered significant interest in the scientific community due to its ability to maintain the undifferentiated state of embryonic stem cells by inhibiting PKD. This inhibition activates the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .
Vorbereitungsmethoden
The preparation of CID 57347208 involves several synthetic routes. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate. This intermediate is then subjected to further reactions to yield the final product .
Analyse Chemischer Reaktionen
CID 57347208 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CID 57347208 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of PKD in various biochemical pathways.
Biology: It helps in maintaining the pluripotency of embryonic stem cells, making it valuable in stem cell research.
Medicine: It has potential therapeutic applications in diseases where PKD is implicated, such as cancer and cardiovascular diseases.
Industry: It can be used in the development of new drugs targeting PKD .
Wirkmechanismus
CID 57347208 exerts its effects by inhibiting protein kinase D. This inhibition leads to the activation of the PI3K/AKT signaling pathway, which promotes cell survival and proliferation. The molecular targets involved include PKD1, PKD2, and PKD3, which are key regulators of various cellular processes .
Vergleich Mit ähnlichen Verbindungen
CID 57347208 is unique compared to other PKD inhibitors due to its high specificity and potency. Similar compounds include:
- CID755673: Another PKD inhibitor with similar properties.
- CID-078: A cyclin A/B RxL inhibitor with antitumor effects in lung cancer models .
Eigenschaften
CAS-Nummer |
12377-69-4 |
|---|---|
Molekularformel |
BiPbS |
Molekulargewicht |
448.24 |
IUPAC-Name |
lead;sulfanylidenebismuth |
InChI |
InChI=1S/Bi.Pb.S |
InChI-Schlüssel |
OWRSPABUSZBCEC-UHFFFAOYSA-N |
SMILES |
S=[Bi].[Pb] |
Synonyme |
LEAD BISMUTH SULFIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


